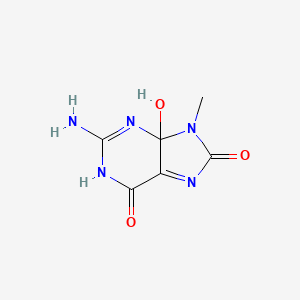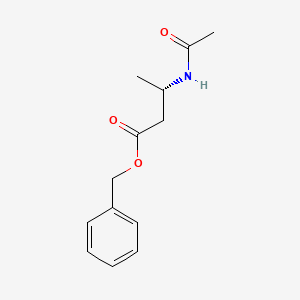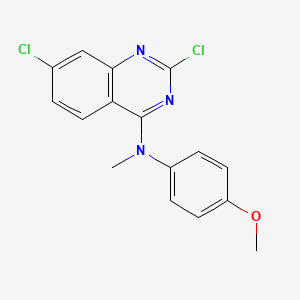![molecular formula C17H28N2O4 B14211214 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline CAS No. 620115-15-3](/img/structure/B14211214.png)
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is a complex organic compound characterized by the presence of a tetraoxa-azacyclopentadecane ring attached to a benzene ring via a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline typically involves the reaction of 4-formylbenzoic acid with 1,4,7,10-tetraoxa-13-azacyclopentadecane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product, 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde, is then reduced to the corresponding aniline derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, including the use of large-scale reactors and continuous flow systems, can be applied to scale up the laboratory synthesis to an industrial level.
化学反応の分析
Types of Reactions
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions typically require acidic conditions and the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]benzaldehyde: An intermediate in the synthesis of the aniline derivative.
1,4,7,10-Tetraoxa-13-azacyclopentadecane: The parent compound, which serves as a building block for the synthesis of various derivatives.
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]-9,10-dihydroacridin-9-one:
Uniqueness
4-[(1,4,7,10-Tetraoxa-13-azacyclopentadecan-13-yl)methyl]aniline is unique due to the presence of both the tetraoxa-azacyclopentadecane ring and the aniline group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
特性
CAS番号 |
620115-15-3 |
|---|---|
分子式 |
C17H28N2O4 |
分子量 |
324.4 g/mol |
IUPAC名 |
4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-ylmethyl)aniline |
InChI |
InChI=1S/C17H28N2O4/c18-17-3-1-16(2-4-17)15-19-5-7-20-9-11-22-13-14-23-12-10-21-8-6-19/h1-4H,5-15,18H2 |
InChIキー |
JNWVSGZOLFRQAS-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCCOCCN1CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[3,5-Bis(dodecyloxy)phenyl]-1-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)ethoxy}-3-oxopropanoate](/img/structure/B14211133.png)
![[4-[(4-Phenylphenyl)methoxy]phenyl]methylthiourea](/img/structure/B14211141.png)
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)

![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)
![Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate](/img/structure/B14211189.png)





![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)
![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
